

# KHK2455 and Checkpoint Inhibitors: A Comparative Guide to Combination Therapy vs. Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | KHK2455  |           |
| Cat. No.:            | B1574644 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Currently, direct clinical data comparing **KHK2455** in combination with checkpoint inhibitors versus monotherapy is not yet publicly available. A Phase 1 clinical trial (NCT03915405) investigating **KHK2455** in combination with the anti-PD-L1 checkpoint inhibitor avelumab in patients with advanced bladder cancer is ongoing, but results have not been published.

This guide provides a comprehensive overview of **KHK2455**, the rationale for its combination with checkpoint inhibitors, and the available clinical data from a first-in-human study of **KHK2455** as a monotherapy and in combination with the immunotherapeutic agent mogamulizumab. This will serve as a reference until data from the combination trial with a checkpoint inhibitor becomes available.

### Understanding KHK2455 and its Mechanism of Action

**KHK2455** is an orally administered, potent, and selective small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism pathway and plays a significant role in creating an immunosuppressive tumor microenvironment.

By inhibiting IDO1, **KHK2455** is designed to:



- Reduce Kynurenine Production: IDO1 metabolizes the essential amino acid tryptophan into kynurenine. Elevated kynurenine levels in the tumor microenvironment suppress the function of effector T cells and promote the activity of regulatory T cells (Tregs), which dampen the anti-tumor immune response.
- Enhance Anti-Tumor Immunity: By blocking kynurenine production, **KHK2455** is expected to restore T cell function and enhance the body's ability to recognize and attack cancer cells.

Preclinical studies have shown that combining an IDO1 inhibitor with a checkpoint inhibitor, such as an anti-PD-1 or anti-PD-L1 antibody, can lead to a synergistic anti-tumor effect. The rationale is that these two classes of drugs target distinct but complementary immunosuppressive mechanisms.

### **KHK2455** Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **KHK2455** in the context of the tumor microenvironment.





Click to download full resolution via product page

Caption: KHK2455 inhibits the IDO1 enzyme, blocking tryptophan metabolism.



### Clinical Data: KHK2455 Monotherapy and in Combination with Mogamulizumab

The first-in-human, Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **KHK2455**, both as a monotherapy and in combination with mogamulizumab, an anti-CCR4 monoclonal antibody, in patients with advanced solid tumors.[1][2]

### **Experimental Protocol: NCT02867007**

This was a two-part, multicenter, open-label, dose-escalation, and cohort-expansion study.[3]

- Part 1 (Dose Escalation): Patients received KHK2455 orally once daily as a monotherapy run-in for 28 days (Cycle 0). This was followed by KHK2455 in combination with mogamulizumab administered intravenously. The primary objectives were to assess safety and tolerability and to determine the maximum tolerated dose (MTD).
- Part 2 (Cohort Expansion): This part was designed to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the combination at the recommended dose in a specific tumor type.

The study enrolled 36 patients with various advanced solid tumors.[1]

The following diagram outlines the experimental workflow of this clinical trial.





Click to download full resolution via product page

Caption: Workflow of the first-in-human trial of KHK2455.

### **Summary of Clinical Findings**

The combination of **KHK2455** with mogamulizumab was found to be safe and well-tolerated, with manageable adverse events.[1][2] The study also demonstrated dose-dependent suppression of IDO1 activity.[1]

Table 1: Safety and Tolerability of KHK2455 in Combination with Mogamulizumab

| Adverse Event (AE)<br>Category  | KHK2455 Monotherapy<br>(Cycle 0)                        | KHK2455 +<br>Mogamulizumab (Cycle 1<br>onwards)                            |
|---------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------|
| Most Frequent AEs (≥10%)        | Not explicitly detailed for monotherapy in abstracts    | Maculopapular rash, thrush,<br>dysphagia, thrombotic event,<br>tachycardia |
| Serious AEs related to KHK2455  | Grade 3 gastrointestinal necrosis (1 patient)           | Nausea, drug eruption                                                      |
| Dose-Limiting Toxicities (DLTs) | Grade 3 gastrointestinal necrosis (1 patient at 100 mg) | None reported in combination                                               |

Source: Data compiled from published abstracts and papers on NCT02867007.[4][5]

Table 2: Preliminary Anti-Tumor Activity of KHK2455 in Combination with Mogamulizumab



| Efficacy Endpoint                         | Result                                                                                                    |  |
|-------------------------------------------|-----------------------------------------------------------------------------------------------------------|--|
| Best Overall Response                     | 1 Partial Response (PR)                                                                                   |  |
| 9 Stable Disease (SD)                     |                                                                                                           |  |
| Durable Disease Stabilization (≥6 months) | 6 patients                                                                                                |  |
| Noteworthy Response                       | A durable partial response was observed in a patient with advanced bevacizumab-resistant glioblastoma.[1] |  |

Source: Data compiled from published abstracts and papers on NCT02867007.[1][4]

It is important to note that the cohort expansion part of this trial was not initiated based on the preliminary anti-tumor response.[1][2]

## The Path Forward: KHK2455 in Combination with a Checkpoint Inhibitor

The ongoing Phase 1 clinical trial, NCT03915405, is evaluating **KHK2455** in combination with avelumab, an anti-PD-L1 antibody, in adult subjects with locally advanced or metastatic urothelial carcinoma.[6][7]

Table 3: Overview of the KHK2455 and Avelumab Combination Trial (NCT03915405)



| Trial Identifier   | NCT03915405                                                             |
|--------------------|-------------------------------------------------------------------------|
| Phase              | Phase 1                                                                 |
| Study Design       | Two-part (dose-escalation, dose-expansion), multicenter, open-label     |
| Intervention       | KHK2455 (oral) + Avelumab (intravenous)                                 |
| Patient Population | Adult subjects with locally advanced or metastatic urothelial carcinoma |
| Primary Objective  | To characterize the safety and tolerability of the combination          |
| Status             | Terminated (according to some sources)                                  |

Source: ClinicalTrials.gov and other trial registries.[6][7]

The results of this study will be crucial in determining the potential of combining **KHK2455** with a checkpoint inhibitor.

### Conclusion

**KHK2455** is a promising IDO1 inhibitor with a well-defined mechanism of action aimed at reversing tumor-induced immunosuppression. While clinical data on its combination with checkpoint inhibitors is eagerly awaited, the initial findings from the study with mogamulizumab suggest that **KHK2455** can be safely combined with other immunotherapies and demonstrates biological activity.

The scientific rationale for combining **KHK2455** with checkpoint inhibitors is strong, based on their complementary mechanisms of overcoming immune evasion by tumors. The results of the NCT03915405 trial with avelumab will provide the first clinical evidence to support this combination and will be of significant interest to the oncology research and drug development community. Until then, the data from the **KHK2455** and mogamulizumab combination study provides valuable insights into the clinical development of this novel IDO1 inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human phase 1 study of KHK2455 monotherapy and in combination with mogamulizumab in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase 1 study of KHK2455 monotherapy and in combination with mogamulizumab in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. KHK2455 (IDO Inhibitor) Plus Avelumab in Adult Subjects With Advanced Bladder Cancer [clin.larvol.com]
- To cite this document: BenchChem. [KHK2455 and Checkpoint Inhibitors: A Comparative Guide to Combination Therapy vs. Monotherapy]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1574644#khk2455-in-combination-with-checkpoint-inhibitors-vs-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com